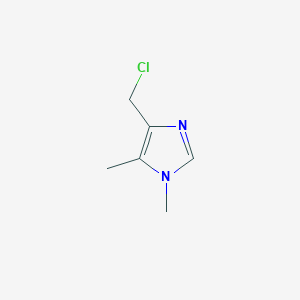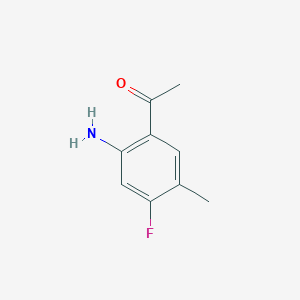![molecular formula C12H14ClNO B12844208 1-(3-Chloro-4-[(cyclopropylamino) methyl]phenyl)ethanone](/img/structure/B12844208.png)
1-(3-Chloro-4-[(cyclopropylamino) methyl]phenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloro-4-[(cyclopropylamino) methyl]phenyl)ethanone is an organic compound with the molecular formula C12H14ClNO It is characterized by the presence of a chloro-substituted phenyl ring, a cyclopropylamino group, and an ethanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-4-[(cyclopropylamino) methyl]phenyl)ethanone typically involves multiple steps. One common method starts with the bromination of 1,3-propanediol, followed by cyanation, cyclization, amidation, and Hoffmann rearrangement to produce cyclopropylamine . This intermediate is then reacted with 3-chloro-4-formylphenyl ethanone under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Chloro-4-[(cyclopropylamino) methyl]phenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions to replace the chloro group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
1-(3-Chloro-4-[(cyclopropylamino) methyl]phenyl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Industry: It may be used in the production of specialty chemicals, agrochemicals, and other industrial products.
Mécanisme D'action
The mechanism of action of 1-(3-Chloro-4-[(cyclopropylamino) methyl]phenyl)ethanone involves its interaction with specific molecular targets and pathways. The chloro and cyclopropylamino groups play crucial roles in binding to enzymes or receptors, modulating their activity. The ethanone moiety may also participate in hydrogen bonding or other interactions that influence the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(3-Chloro-4-[(methylamino) methyl]phenyl)ethanone
- 1-(3-Chloro-4-[(ethylamino) methyl]phenyl)ethanone
- 1-(3-Chloro-4-[(propylamino) methyl]phenyl)ethanone
Uniqueness
1-(3-Chloro-4-[(cyclopropylamino) methyl]phenyl)ethanone is unique due to the presence of the cyclopropylamino group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C12H14ClNO |
|---|---|
Poids moléculaire |
223.70 g/mol |
Nom IUPAC |
1-[3-chloro-4-[(cyclopropylamino)methyl]phenyl]ethanone |
InChI |
InChI=1S/C12H14ClNO/c1-8(15)9-2-3-10(12(13)6-9)7-14-11-4-5-11/h2-3,6,11,14H,4-5,7H2,1H3 |
Clé InChI |
LCVTTZAJQGCCGH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=C(C=C1)CNC2CC2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


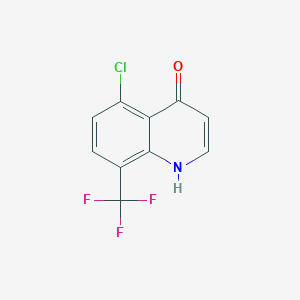
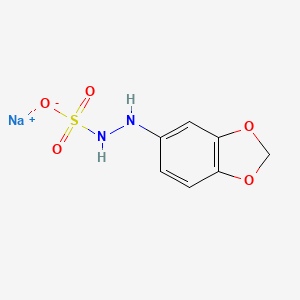



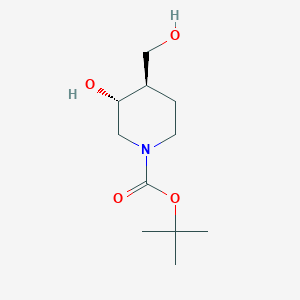

![6-Nitro-1-((2-phenylimidazo[1,2-a]pyridin-3-yl)methyl)-1H-indazole](/img/structure/B12844166.png)

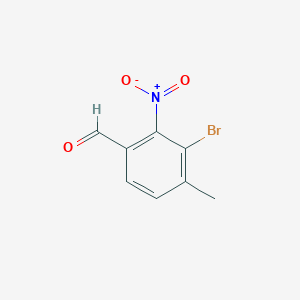
![2-Chloro-3-cyclopropyl-3H-imidazo[4,5-b]pyridine](/img/structure/B12844185.png)
